molecular formula C20H18 B14177802 tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene CAS No. 4432-72-8

tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene

Cat. No.: B14177802
CAS No.: 4432-72-8
M. Wt: 258.4 g/mol
InChI Key: FHFKSHQXWRHMDT-UHFFFAOYSA-N
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Description

Tetracyclo[86224,7011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene is a complex organic compound characterized by its unique polycyclic structure This compound contains multiple fused rings, making it an interesting subject for chemical research and applications The structure of tetracyclo[86224,7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the polycyclic framework. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions. Subsequent steps may include hydrogenation, oxidation, or other functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, alkoxide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives, hydroxylated compounds

Scientific Research Applications

Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene has several scientific research applications, including:

    Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene involves its interaction with molecular targets through its polycyclic structure and reactive functional groups. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The strained ring system and multiple double bonds contribute to its reactivity, allowing it to participate in various chemical reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene is unique due to its specific arrangement of rings and double bonds, which imparts distinct chemical and physical properties. Its high degree of ring strain and reactivity make it a valuable compound for studying reaction mechanisms and developing new materials.

Properties

CAS No.

4432-72-8

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene

InChI

InChI=1S/C20H18/c1-2-4-20-18-12-10-16-7-5-15(6-8-16)9-11-17(13-14-18)19(20)3-1/h1-8,13-14H,9-12H2

InChI Key

FHFKSHQXWRHMDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(CCC3=CC=C1C=C3)C4=CC=CC=C24

Origin of Product

United States

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